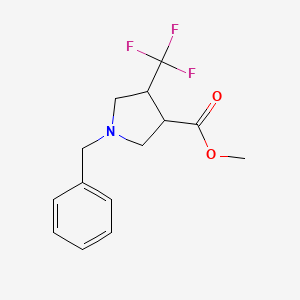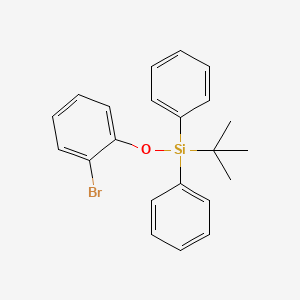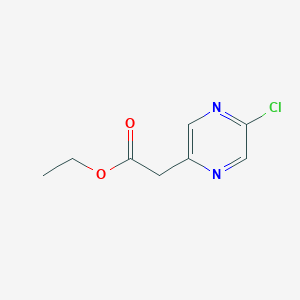
Ethyl 2-(5-chloropyrazin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-chloropyrazin-2-yl)acetate is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group and a chlorine atom attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloropyrazin-2-yl)acetate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with ethanol to form the desired ester product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
Ethyl 2-(5-chloropyrazin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in these reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is 5-chloropyrazine-2-carboxylic acid.
Reduction Reactions: The major products are dihydropyrazine derivatives.
科学的研究の応用
Ethyl 2-(5-chloropyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of ethyl 2-(5-chloropyrazin-2-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorine atom and the pyrazine ring are thought to play a crucial role in its biological activity by interacting with enzymes and receptors in the target organisms. Further research is needed to elucidate the exact molecular mechanisms involved .
類似化合物との比較
Ethyl 2-(5-chloropyrazin-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(5-bromopyrazin-2-yl)acetate: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
Ethyl 2-(5-fluoropyrazin-2-yl)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological effects.
Ethyl 2-(5-methylpyrazin-2-yl)acetate: The presence of a methyl group instead of a halogen atom can lead to different chemical behavior and applications
特性
CAS番号 |
1196157-22-8 |
|---|---|
分子式 |
C8H9ClN2O2 |
分子量 |
200.62 g/mol |
IUPAC名 |
ethyl 2-(5-chloropyrazin-2-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |
InChIキー |
IELXBVQPSMCMKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=C(C=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


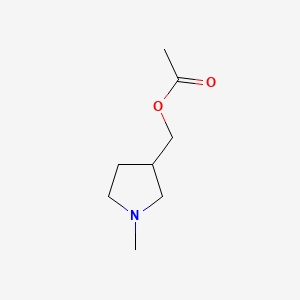
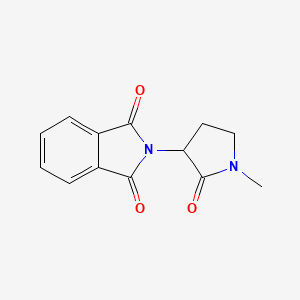
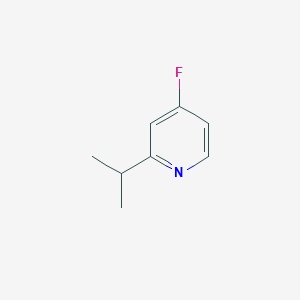
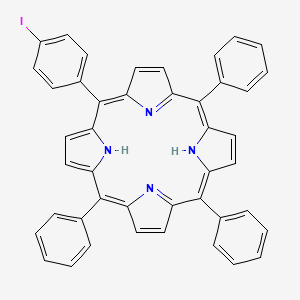
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)


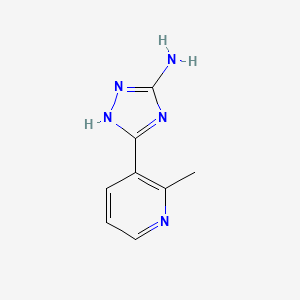
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
